molecular formula C13H10N2O4 B1272533 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde CAS No. 128843-59-4

1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1272533
CAS No.: 128843-59-4
M. Wt: 258.23 g/mol
InChI Key: NXKMAVMESJKNLK-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, a nitrobenzoyl group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the acylation of 1-methylpyrrole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like 4-nitrobenzoyl chloride and POCl3.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R)

Major Products:

    Oxidation: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-Methyl-4-(4-aminobenzoyl)-1H-pyrrole-2-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: May be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methyl-4-(4-nitrobenzoyl)piperazine
  • 1-Methyl-4-(4-nitrobenzoyl)benzene
  • 1-Methyl-4-(4-nitrobenzoyl)pyrazole

Comparison: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a pyrrole ring and an aldehyde group, which are not commonly found together in similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications. For example, 1-methyl-4-(4-nitrobenzoyl)piperazine lacks the aldehyde group, which limits its reactivity in certain types of chemical reactions.

Properties

IUPAC Name

1-methyl-4-(4-nitrobenzoyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-14-7-10(6-12(14)8-16)13(17)9-2-4-11(5-3-9)15(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKMAVMESJKNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377544
Record name 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128843-59-4
Record name 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128843-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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